2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that integrates multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]isoxazole core, which can be synthesized through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine. The pyrazolo[1,5-a]pyridine moiety is often synthesized via the condensation of 3-aminopyrazole with 2-pyridinecarboxaldehyde. The final step involves the coupling of these two intermediates through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]isoxazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group in the benzo[d]isoxazole precursor can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]isoxazole ring can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of the benzo[d]isoxazole and pyrazolo[1,5-a]pyridine moieties, which may confer distinct biological activities and chemical properties not observed in the similar compounds listed above.
Biological Activity
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a heterocyclic compound that integrates the structural features of benzoxazole and pyrazolopyridine. This combination is significant in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving the formation of the benzoxazole and pyrazolopyridine rings, followed by a coupling reaction to form the acetamide linkage. The general synthetic route includes:
- Formation of Benzoxazole Ring : Cyclization of o-aminophenol with carboxylic acids under acidic conditions.
- Formation of Pyrazolopyridine Ring : Multi-step synthesis involving the condensation of hydrazine with pyridine derivatives.
- Coupling Reaction : Linking the two rings through an acetamide bond.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and pyrazolopyridine moieties exhibit notable antimicrobial properties. For instance, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance biological activity .
Anticancer Potential
The compound's potential as an anticancer agent has been explored, particularly due to its cytotoxic effects on various cancer cell lines. Studies have demonstrated that certain derivatives are more toxic to cancer cells than to normal cells, indicating a promising therapeutic window for further development .
Cancer Cell Line | Cytotoxicity |
---|---|
MCF-7 (Breast) | High |
A549 (Lung) | Moderate |
HepG2 (Liver) | Low |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activities, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Binding : It can bind to receptors that play a role in signal transduction pathways, potentially altering cellular responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Screening : A study screened 41 benzoxazole derivatives for antibacterial activity, revealing selectivity against Gram-positive bacteria and moderate antifungal properties .
- Cytotoxicity Assessment : Research on benzoxazole derivatives indicated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting selective toxicity towards cancer cells compared to normal cells .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(9-14-13-5-1-2-7-16(13)23-20-14)18-10-12-11-19-21-8-4-3-6-15(12)21/h1-8,11H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFVNHZQWCTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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